molecular formula C21H22N4O2 B11019911 2-(4-methoxy-1H-indol-1-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]acetamide

2-(4-methoxy-1H-indol-1-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]acetamide

Cat. No.: B11019911
M. Wt: 362.4 g/mol
InChI Key: PCQZGPGJYPEJKQ-UHFFFAOYSA-N
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Description

2-(4-methoxy-1H-indol-1-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]acetamide is a complex organic compound that features both indole and benzimidazole moieties. These structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxy-1H-indol-1-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]acetamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Coupling of the Two Moieties: The final step involves coupling the indole and benzimidazole moieties through an acetamide linkage. This can be achieved by reacting the indole derivative with an appropriate benzimidazole derivative in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the indole ring, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can occur at the benzimidazole moiety, potentially converting it to a dihydrobenzimidazole derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the indole or benzimidazole rings.

Scientific Research Applications

2-(4-methoxy-1H-indol-1-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound can be used in studies of enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: The compound can be used in the development of new materials, such as polymers and dyes, and in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-methoxy-1H-indol-1-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and benzimidazole moieties can bind to active sites or allosteric sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]acetamide: Similar structure but with a different substitution pattern on the indole ring.

    2-(4-methoxy-1H-indol-1-yl)-N-[2-(1H-benzimidazol-1-yl)ethyl]acetamide: Similar structure but without the methyl group on the benzimidazole ring.

    2-(4-methoxy-1H-indol-1-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]propionamide: Similar structure but with a propionamide linkage instead of an acetamide linkage.

Uniqueness

The uniqueness of 2-(4-methoxy-1H-indol-1-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]acetamide lies in its specific substitution pattern and the presence of both indole and benzimidazole moieties. This unique structure can confer distinct biological activities and chemical reactivity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

2-(4-methoxyindol-1-yl)-N-[2-(2-methylbenzimidazol-1-yl)ethyl]acetamide

InChI

InChI=1S/C21H22N4O2/c1-15-23-17-6-3-4-7-19(17)25(15)13-11-22-21(26)14-24-12-10-16-18(24)8-5-9-20(16)27-2/h3-10,12H,11,13-14H2,1-2H3,(H,22,26)

InChI Key

PCQZGPGJYPEJKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCNC(=O)CN3C=CC4=C3C=CC=C4OC

Origin of Product

United States

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